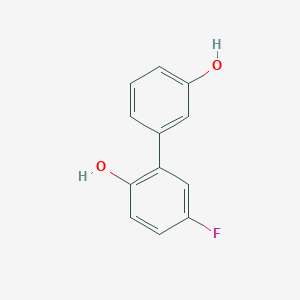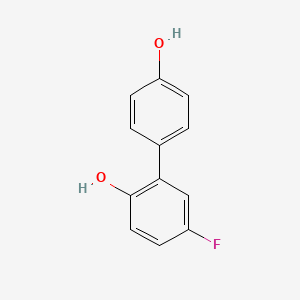
3-Fluoro-4-(3-formylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(3-formylphenyl)phenol, 95% (3F4FP) is a small molecule used in chemical synthesis and research applications. It is a member of the phenol family and has the chemical formula C9H7FO2. 3F4FP has a wide range of potential applications, including medicinal chemistry, drug development, and biochemistry.
Scientific Research Applications
3-Fluoro-4-(3-formylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a reagent in organic synthesis and in the preparation of fluorescent probes. In addition, 3-Fluoro-4-(3-formylphenyl)phenol, 95% has been used in the synthesis of aryl amines, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
3-Fluoro-4-(3-formylphenyl)phenol, 95% is believed to act as a proton donor, which is a type of chemical reaction in which a proton is transferred from one molecule to another. This is believed to be the mechanism by which 3-Fluoro-4-(3-formylphenyl)phenol, 95% is able to facilitate the synthesis of various compounds.
Biochemical and Physiological Effects
3-Fluoro-4-(3-formylphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to act as an antioxidant, which can help to protect cells from damage caused by free radicals. In addition, 3-Fluoro-4-(3-formylphenyl)phenol, 95% has been found to have antibacterial, anti-inflammatory, and anti-tumor properties. It has also been found to be an effective inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins.
Advantages and Limitations for Lab Experiments
3-Fluoro-4-(3-formylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. In addition, it is a versatile reagent, which can be used in a variety of reactions. However, it is important to note that 3-Fluoro-4-(3-formylphenyl)phenol, 95% is a highly reactive compound, and it should be handled with caution.
Future Directions
There are a number of potential future directions for 3-Fluoro-4-(3-formylphenyl)phenol, 95%. It could be used in the synthesis of new pharmaceuticals and agrochemicals. It could also be used in the synthesis of new fluorescent probes, which could be used in biochemical and physiological research. In addition, 3-Fluoro-4-(3-formylphenyl)phenol, 95% could be used in the development of new drugs, such as anti-cancer drugs. Finally, 3-Fluoro-4-(3-formylphenyl)phenol, 95% could be used in the development of new biocatalysts, which could be used to facilitate the synthesis of various compounds.
Synthesis Methods
3-Fluoro-4-(3-formylphenyl)phenol, 95% can be synthesized in a two-step process starting from 4-chloro-3-formylphenol. In the first step, the 4-chloro-3-formylphenol is reacted with a base, such as sodium hydroxide, to form the corresponding sodium salt. In the second step, this salt is reacted with a fluorinating agent, such as N-fluoro-N-methylmorpholine, to form 3-Fluoro-4-(3-formylphenyl)phenol, 95%. This method has been found to be efficient and cost-effective.
properties
IUPAC Name |
3-(2-fluoro-4-hydroxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-13-7-11(16)4-5-12(13)10-3-1-2-9(6-10)8-15/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSBWPWWOCOQLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=C(C=C2)O)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680792 |
Source


|
| Record name | 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(3-formylphenyl)phenol | |
CAS RN |
1225902-90-8 |
Source


|
| Record name | 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














